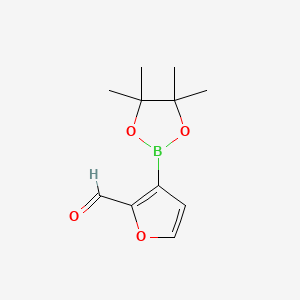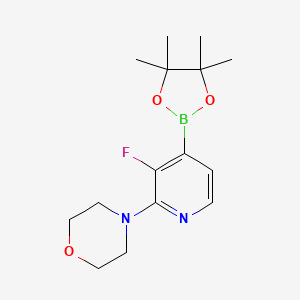
2-Bromo-N-(tert-butyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated amides and related compounds often involves selective bromination reactions. For example, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, as mentioned in one of the papers, involves the selective bromination of the methyl group in position 2 of the furan ring using N-bromosuccinimide . This suggests that similar bromination techniques could potentially be applied to the synthesis of 2-Bromo-N-(tert-butyl)butanamide.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-N-(tert-butyl)butanamide can be complex, with the presence of bromine introducing the possibility of various isomers. The paper discussing the reaction of 2,3-dibromo-2-methyl-N-(1-adamantyl)propanamide with sodium tert-butoxide indicates that brominated amides can undergo isomerization to form different lactam products . This highlights the importance of understanding the molecular structure and stereochemistry when analyzing brominated amides.
Chemical Reactions Analysis
The reactivity of brominated amides with nucleophiles is a key aspect of their chemistry. For instance, the bromomethyl derivatives mentioned in the second paper react with secondary amines to form tertiary amines and with sodium butylthiolate to form sulfides . This demonstrates the potential for 2-Bromo-N-(tert-butyl)butanamide to participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Bromo-N-(tert-butyl)butanamide are not directly provided, the papers suggest that brominated amides are generally reactive and can participate in a variety of chemical transformations. The presence of the tert-butyl group can also influence the solubility and stability of the compound. The tert-butyl group is known to be a bulky group that can protect reactive sites and influence the overall reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds similar to 2-Bromo-N-(tert-butyl)butanamide are utilized as intermediates for constructing more complex molecules. For instance, tert-butyl esters and bromo-compounds have been employed in the synthesis of fluorescent materials and catalysts. The research by Lebel and Leogane (2005) describes the use of di-tert-butyl dicarbonate in a one-pot Curtius rearrangement, leading to tert-butyl carbamates, highlighting the utility of tert-butyl and bromo-containing compounds in synthesizing protected amines efficiently (Lebel & Leogane, 2005).
Materials Science
In materials science, the incorporation of tert-butyl and bromo groups into molecular structures has been explored for creating materials with specific properties. Danel et al. (2002) synthesized blue-emitting anthracenes by catalyzed C-N bond formation involving bromo compounds and diarylamines. These materials show potential for use in light-emitting diodes (LEDs), demonstrating the application of bromo and tert-butyl groups in developing advanced functional materials (Danel et al., 2002).
Analytical Chemistry
In analytical chemistry, bromo and tert-butyl groups play roles in methods for detecting and analyzing chemical species. Mishra et al. (2001) developed a method for determining bromide in samples by converting it into bromophenols, which can then be analyzed by gas chromatography-mass spectrometry. This research indicates the importance of bromo-containing compounds in analytical methodologies (Mishra et al., 2001).
Eigenschaften
IUPAC Name |
2-bromo-N-tert-butylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c1-5-6(9)7(11)10-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDIBXHVGIXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586132 |
Source


|
| Record name | 2-Bromo-N-tert-butylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(tert-butyl)butanamide | |
CAS RN |
95904-25-9 |
Source


|
| Record name | 2-Bromo-N-tert-butylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)
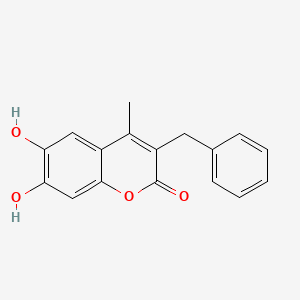
![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)
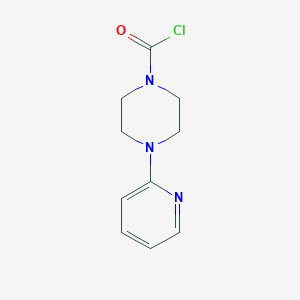
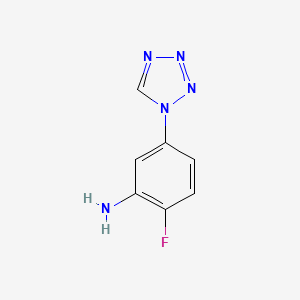
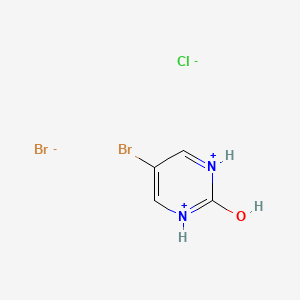
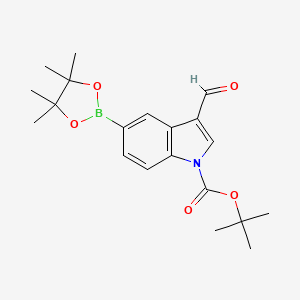
![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)
